6-Phenylmorpholin-2-one
Description
6-Phenylmorpholin-2-one (CAS RN: 63900-49-2) is a heterocyclic compound featuring a morpholinone core substituted with a phenyl group at the 6-position. The molecule consists of a six-membered morpholine ring fused with a ketone group (2-one), conferring both rigidity and polarity. Its IUPAC name is 2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one, reflecting the pyridazinone backbone with phenyl and phenacyl substituents . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those targeting neurological or metabolic pathways.
Structure
3D Structure
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
6-phenylmorpholin-2-one |
InChI |
InChI=1S/C10H11NO2/c12-10-7-11-6-9(13-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 |
InChI Key |
RAUHWUKJZXPDMA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)CN1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylmorpholin-2-one typically involves the reaction of N-phenyl morpholine-2-one with various reagents. One common method includes the reaction with 4-nitrophthalimide at 60°C, followed by purification using plate chromatography with ethyl acetate/hexane as the eluent . Another approach involves the interaction of (5S,6R)-4,5-dimethyl-6-phenylmorpholin-2-one with morpholine, with the structure confirmed by IR and PMR spectroscopies and x-ray structural analysis .
Industrial Production Methods: Industrial production methods for this compound are designed to be simple, eco-friendly, cost-effective, and reproducible. These methods often involve the use of earth-abundant metal catalysts, such as copper (I) chloride, in the presence of acetic acid and molecular oxygen as the sole oxidant, operating under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 6-Phenylmorpholin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the cross-dehydrogenative coupling (CDC) involving C(sp3)–H bonds, which is a mild, atom- and step-economical, cost-efficient, and environmentally friendly way of undergoing synthesis .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include copper (I) chloride, acetic acid, and molecular oxygen. These reactions are typically performed under mild conditions to achieve high yields of the desired products .
Major Products Formed: The major products formed from the reactions of this compound include various C–N coupled products, which are potentially biologically active and may be suitable substrates for functionalized polymers, such as poly(β-aminoesters) or even for PROTACs .
Scientific Research Applications
Chemistry
6-Phenylmorpholin-2-one serves as a versatile building block in organic synthesis. It is utilized for the preparation of more complex molecules, particularly in creating derivatives with enhanced biological activities. Its ability to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution makes it valuable for synthetic chemists.
Biology
In biological research, this compound has been investigated for its potential as a ligand in biochemical assays. Its interactions with specific enzymes and receptors have been studied to understand its mechanism of action, which may involve modulation of signal transduction pathways.
Medicine
The compound has shown promise in pharmacological studies, particularly as an anti-cancer agent. Research indicates that it can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy. Additionally, derivatives of this compound have been explored for their anti-inflammatory properties and potential use in treating neurodegenerative diseases.
Case Study 1: Anti-Cancer Activity
A study evaluated the effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity, with mechanisms involving the induction of apoptosis through activation of caspase pathways. This suggests its potential role as a therapeutic agent in oncology.
Case Study 2: Anti-Inflammatory Effects
Research focused on the anti-inflammatory properties of morpholinone derivatives revealed that specific compounds could significantly reduce pro-inflammatory cytokine production in vitro. This indicates that this compound derivatives may offer therapeutic benefits for inflammatory diseases.
Mechanism of Action
6-Phenylmorpholin-2-one can be compared with other similar compounds, such as 4,5-dimethyl-6-phenylmorpholin-2-one and 3-(6-nitro-1,3-dioxo-indolin-2-yl)-4-phenylmorpholin-2-one . These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its ability to undergo regioselective functionalization in an easy, atom-efficient, and environmentally friendly manner .
Comparison with Similar Compounds
(a) 6-Methyl-2-(morpholin-4-yl)-5-pentylpyrimidin-4-one (CAS RN: 669717-44-6)
- Structural Differences: Replaces the phenyl group at position 6 with a methyl group and introduces a pentyl chain at position 3. The morpholine ring is retained but integrated into a pyrimidinone scaffold instead of a pyridazinone system .
(b) 2-Phenacyl-6-phenylpyridazin-3-one (CAS RN: 63900-49-2)
- Note: This is a synonym for 6-Phenylmorpholin-2-one, emphasizing the phenacyl (2-oxo-2-phenylethyl) substituent. The compound’s planar pyridazinone core may facilitate π-π stacking interactions in biological targets .
(c) (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Derivatives
- Structural Differences : Features a pyrrolidine ring substituted with a fluoropyridine group and a hydroxymethyl side chain. Unlike this compound, this compound lacks a ketone group but includes fluorine, which can modulate metabolic stability .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* (Predicted) | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₈H₁₄N₂O₂ | 290.32 | 2.8 | Pyridazinone, Phenyl, Ketone |
| 6-Methyl-2-(morpholin-4-yl)-5-pentylpyrimidin-4-one | C₁₄H₂₃N₃O₂ | 265.36 | 3.2 | Pyrimidinone, Morpholine, Pentyl |
| (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol | C₁₀H₁₃FN₂O | 196.22 | 1.5 | Pyrrolidine, Fluoropyridine, Alcohol |
*LogP values estimated using fragment-based methods.
Key Observations :
Biological Activity
6-Phenylmorpholin-2-one, also known as 3-phenylmorpholin-2-one, is a nitrogen-containing heterocyclic compound that has garnered attention in various fields due to its significant biological activities and potential applications in pharmacology. This compound features a morpholine ring substituted at the 6-position with a phenyl group, which contributes to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The presence of the morpholine ring, which contains both nitrogen and oxygen atoms, allows for diverse chemical reactivity. The compound can undergo various reactions, including oxidation, reduction, and substitution, making it a versatile synthetic intermediate in organic chemistry.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines. For example, N-phenylmorpholine derivatives linked with thiazole moieties demonstrated significant antitumor effects against cell lines such as MCF-7 (breast cancer) and UACC-62 (melanoma) .
- Enzyme Inhibition : Preliminary findings suggest that this compound may interact with enzymes involved in metabolic pathways, potentially influencing their activity. This interaction could be relevant for drug development targeting specific metabolic disorders.
- Antimicrobial Properties : Some synthesized derivatives have shown promising antimicrobial activity. For instance, compounds derived from morpholine structures have been tested for their ability to inhibit bacterial growth and exhibit antifungal properties .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its biological efficacy. The following table summarizes key findings from SAR studies:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4,5-Dimethyl-6-phenylmorpholin-2-one | Methyl groups at positions 4 and 5 on the phenyl ring | Increased lipophilicity; altered activity |
| N-(Thiazole)-6-phenylmorpholin-2-one | Thiazole moiety attached | Significant antitumor activity |
| Morpholinylamide of N®-1-ephedrinylacetic acid | Amide linkage alongside morpholine structure | Potentially different pharmacological profiles |
These modifications not only enhance the compound's lipophilicity but also influence its binding affinity to biological targets, thereby affecting its overall activity.
Case Studies
- Antitumor Screening : A study synthesized various thiazole derivatives linked to N-phenylmorpholine and assessed their antitumor activities against three tumor cell lines (TK-10, MCF-7, UACC-62). One derivative exhibited potent growth inhibition across all tested cell lines .
- Enzyme Interaction Studies : Research focused on the binding affinity of this compound with enzymes related to lipid metabolism. The findings indicated that certain derivatives could modulate enzyme activity effectively, suggesting potential therapeutic applications in metabolic diseases.
Q & A
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
Q. How can contradictory results in this compound’s solubility profiles be reconciled?
- Methodological Answer : Solubility discrepancies often stem from polymorphic forms or residual solvents. Characterize crystalline vs. amorphous forms via X-ray diffraction (XRD) and differential scanning calorimetry (DSC). Measure solubility in biorelevant media (FaSSIF/FeSSIF) for physiological relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
